molecular formula C16H16FN B1311456 1-Benzhydryl-3-fluoroazetidine CAS No. 617718-45-3

1-Benzhydryl-3-fluoroazetidine

Cat. No.: B1311456
CAS No.: 617718-45-3
M. Wt: 241.3 g/mol
InChI Key: ZYKWABRWFBVPIJ-UHFFFAOYSA-N
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Description

Significance of Four-Membered Heterocycles in Medicinal Chemistrynumberanalytics.comresearchgate.net

Four-membered heterocycles, such as azetidines, oxetanes, and thietanes, are increasingly recognized for their value in medicinal chemistry. researchgate.net These small, strained ring systems offer unique three-dimensional structures that can impart favorable physicochemical properties to drug candidates. researchgate.netacs.org Their inherent rigidity and polarity can lead to improved biological activity and optimized pharmacokinetic profiles. acs.orgmax-planck-innovation.com Nitrogen-containing heterocycles are particularly prevalent in pharmaceuticals, with over 60% of FDA-approved small-molecule drugs containing at least one such ring system. acs.org

Strain-Driven Reactivity of Azetidinesresearchgate.netrsc.org

Azetidines, as four-membered nitrogen-containing heterocycles, possess a significant degree of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a key determinant of their chemical reactivity. researchgate.netrsc.org While this strain makes their synthesis challenging, it also provides a thermodynamic driving force for ring-opening reactions, allowing for the stereospecific synthesis of complex acyclic amines. acs.orgrsc.org This reactivity is a double-edged sword; while it can be exploited for synthetic purposes, the azetidine (B1206935) ring is also stable enough for facile handling and incorporation into drug molecules. researchgate.netrsc.org The strain-driven reactivity of azetidines allows them to serve as versatile intermediates in organic synthesis. rsc.org

Role of Azetidine Core in Drug Discovery and Developmentresearchgate.netrsc.orgnih.gov

The azetidine core is a privileged scaffold in medicinal chemistry, valued for its ability to confer structural rigidity and introduce a three-dimensional character into otherwise flat molecules. researchgate.netresearchgate.net This rigidity can lead to higher binding affinity and selectivity for biological targets. max-planck-innovation.com The incorporation of an azetidine ring can also serve as a bioisosteric replacement for other, more common cyclic amines like pyrrolidines and piperidines, offering a unique vector for exploring chemical space. acs.org The development of novel synthetic methods to access functionalized azetidines is an active area of research, driven by the increasing demand for these motifs in drug discovery programs. nih.govsciencedaily.com

The utility of the azetidine ring in pharmaceuticals is demonstrated by its presence in several marketed drugs. lifechemicals.com Examples include:

Drug NameTherapeutic Area
Azelnidipine Antihypertensive (Calcium channel blocker) acs.org
Delafloxacin Antibiotic acs.org
Ezetimibe Antihyperlipidemic lifechemicals.com
Ximelagatran Anticoagulant acs.org
Cobimetinib Anticancer acs.org
Baricitinib Anti-inflammatory researchgate.net

These examples highlight the diverse therapeutic areas where the azetidine scaffold has been successfully employed.

Strategic Importance of Fluorine in Organic and Medicinal Chemistrytandfonline.comacs.orgnumberanalytics.com

Fluorine has earned a prominent position in medicinal chemistry, with approximately 20% of all pharmaceuticals containing this unique element. numberanalytics.comwikipedia.org Its strategic incorporation into a drug candidate can dramatically alter its biological activity and pharmacokinetic profile. tandfonline.comresearchgate.net The small size of the fluorine atom, comparable to that of hydrogen, allows it to be introduced without causing significant steric hindrance. tandfonline.comresearchgate.net However, its extreme electronegativity imparts profound electronic effects on the molecule. tandfonline.com

Influence of Fluorine on Molecular Properties and Bioactivitywikipedia.orgresearchgate.netresearchgate.net

The introduction of fluorine can influence a wide range of molecular properties, ultimately impacting a drug's bioactivity. Key effects include:

Increased Lipophilicity: The carbon-fluorine bond is more lipophilic than a carbon-hydrogen bond, which can enhance a drug's ability to cross cell membranes and improve its bioavailability. numberanalytics.comwikipedia.org

Enhanced Metabolic Stability: The strength of the carbon-fluorine bond makes it resistant to metabolic cleavage by enzymes. wikipedia.org Placing fluorine at a metabolically vulnerable position can block oxidation and prolong the drug's duration of action. nih.gov

Modulation of pKa: The high electronegativity of fluorine can lower the pKa of nearby basic functional groups, such as amines. tandfonline.com This can influence the ionization state of a drug at physiological pH, affecting its solubility, permeability, and receptor binding.

Altered Conformation: The introduction of fluorine can influence the conformational preferences of a molecule through steric and electronic interactions, which can lead to a more favorable orientation for binding to its biological target. ufla.br

Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity and potency. tandfonline.com

The judicious placement of fluorine atoms is a powerful strategy for fine-tuning the properties of a drug molecule to achieve the desired therapeutic effect. acs.org

Prevalence of Fluorinated Compounds in Pharmaceuticals and Agrochemicals

In the agrochemical sector, the introduction of fluorine has led to the development of more effective and, in some cases, more environmentally persistent pesticides. acs.orgnih.gov Over half of the new agrochemical active ingredients registered in the last two decades contain fluorine. nih.gov

Rationale for Investigating 1-Benzhydryl-3-fluoroazetidine

The compound this compound serves as a compelling case study for the convergence of azetidine and fluorine chemistry. The rationale for its investigation lies in the synergistic potential of combining these two pharmacophores.

Convergence of Azetidine and Fluorine Pharmacophores

The combination of an azetidine ring and a fluorine atom within the same molecule creates a unique chemical entity with distinct properties. The rigid, three-dimensional structure of the azetidine ring provides a defined orientation for the fluorine atom, which can be crucial for specific interactions with a biological target. The high electronegativity of the fluorine atom, in turn, influences the electronic properties of the azetidine ring, potentially affecting its reactivity and metabolic fate. This strategic combination allows for fine-tuning of a molecule's properties in a way that would be difficult to achieve with either pharmacophore alone. researchgate.net

Potential for Enhanced Bioactivity and Drug-Like Properties

Furthermore, the fluorine atom can enhance the metabolic stability of the azetidine ring by shielding adjacent C-H bonds from enzymatic oxidation. This can lead to a longer duration of action in a biological system. The unique conformational constraints imposed by the four-membered ring, coupled with the electronic influence of the fluorine, can lead to higher binding affinity and selectivity for a specific biological target. acs.org Research into similar fluorinated azetidine derivatives has shown their potential as potent and selective inhibitors of various enzymes and receptors. acs.orgresearchgate.net

Below is a data table summarizing the key properties of the constituent parts of this compound.

ComponentKey Properties
Azetidine Ring Four-membered nitrogen-containing heterocycle, inherent ring strain, provides a rigid scaffold. ontosight.aiwikipedia.orgrsc.org
Fluorine Atom High electronegativity, small size, strong C-F bond, enhances metabolic stability and modulates lipophilicity. nih.govresearchgate.netbeilstein-journals.org
Benzhydryl Group Bulky, lipophilic moiety composed of two phenyl rings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzhydryl-3-fluoroazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKWABRWFBVPIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428541
Record name 1-benzhydryl-3-fluoroazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617718-45-3
Record name 1-benzhydryl-3-fluoroazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Analytical and Spectroscopic Characterization of 1 Benzhydryl 3 Fluoroazetidine

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For 1-Benzhydryl-3-fluoroazetidine (molecular formula: C₁₆H₁₆FN), the theoretical exact mass can be calculated. When analyzed, typically using electrospray ionization (ESI), the compound is often observed as the protonated molecule, [M+H]⁺.

The calculated accurate mass for the protonated molecule ([C₁₆H₁₇FN]⁺) is 242.1340 m/z. Experimental HRMS analysis would be expected to yield a mass-to-charge ratio very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition of the compound.

The most likely fragmentation pathway for the protonated molecule ([M+H]⁺, m/z 242.1) would involve the cleavage of the bond between the azetidine (B1206935) ring and the benzhydryl group, due to the stability of the resulting diphenylmethyl cation (benzhydryl cation).

Proposed Fragmentation Pathway:

Precursor Ion: The protonated this compound molecule with an m/z of 242.1.

Primary Fragmentation: The most probable initial fragmentation is the cleavage of the C-N bond connecting the benzhydryl group to the azetidine ring. This would result in two primary fragments:

The Benzhydryl Cation: A highly stable diphenylmethyl cation ([C₁₃H₁₁]⁺) with an m/z of 167.1 . This is often the base peak in the spectrum due to its resonance stabilization across the two phenyl rings.

Neutral Loss of 3-fluoroazetidine (B1273558): The corresponding neutral loss of the 3-fluoroazetidine moiety (C₃H₅FN) with a mass of 74.0 Da.

Further fragmentation of the azetidine ring or the benzhydryl cation could occur at higher collision energies but would be less prominent than the initial cleavage that forms the stable benzhydryl cation.

Coupling chromatographic separation techniques like Liquid Chromatography (LC) or Gas Chromatography (GC) with mass spectrometry allows for the separation, detection, and identification of the main compound as well as any impurities.

Purity Assessment: In an LC-MS or GC-MS analysis of this compound, the purity of a sample is determined by integrating the peak area of the main compound in the chromatogram and comparing it to the total area of all detected peaks. A high-purity sample would show a single, sharp peak corresponding to the target compound at a specific retention time, with minimal or no other peaks present.

Impurity Profiling: Impurity profiling is the identification and quantification of any impurities present in the sample. For this compound, potential impurities could arise from the synthetic route. Common impurities might include:

Starting Materials: Unreacted 3-fluoroazetidine or benzhydryl bromide/chloride.

By-products: Products from side reactions, such as elimination products or over-alkylated species.

Degradation Products: Compounds formed by the decomposition of the final product during synthesis, purification, or storage.

Using LC-MS or GC-MS, these impurities would elute at different retention times from the main compound. The mass spectrometer would then provide the molecular weight of each impurity, and MS/MS analysis could be used to elucidate their structures, offering critical information for process optimization and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound by providing information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

The ¹H NMR spectrum of this compound provides detailed information about the number of different types of protons, their connectivity, and their spatial arrangement. The signals are split due to coupling with adjacent protons and the fluorine atom.

¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.42 – 7.38 m 4H Aromatic protons (ortho-protons of phenyl rings)
7.30 – 7.26 m 4H Aromatic protons (meta-protons of phenyl rings)
7.22 – 7.18 m 2H Aromatic protons (para-protons of phenyl rings)
5.12 dddd 1H H-3 (CH-F)
4.45 s 1H Benzhydryl CH
3.52 ddd 2H H-2a, H-4a (CH₂)

Note: Multiplicity abbreviations: s = singlet, d = doublet, ddd = doublet of doublet of doublets, dddd = doublet of doublet of doublet of doublets, m = multiplet.

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The presence of the electronegative fluorine atom significantly influences the chemical shifts of the adjacent carbon atoms.

¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
142.7 Quaternary aromatic carbons (C-ipso)
128.5 Aromatic CH (C-meta)
128.1 Aromatic CH (C-ortho)
127.1 Aromatic CH (C-para)
85.1 (d, J = 205.0 Hz) Azetidine C-3 (CH-F)
77.2 Benzhydryl CH

Note: (d) indicates a doublet due to coupling with the ¹⁹F nucleus, with the coupling constant (J) given in Hz.

¹⁹F NMR for Fluorine Atom Environment and Chemical Shifts

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally sensitive and precise tool for characterizing organofluorine compounds. alfa-chemistry.comhuji.ac.il Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, it provides sharp signals over a wide chemical shift range, making it highly informative about the local electronic environment of the fluorine atom. alfa-chemistry.com

In this compound, the single fluorine atom is attached to a secondary carbon within the strained four-membered azetidine ring. The chemical shift of this fluorine nucleus is influenced by several factors, including the electronegativity of the adjacent nitrogen atom, the stereochemistry of the ring, and long-range effects from the bulky N-benzhydryl group.

The typical chemical shift range for fluorine attached to an sp³-hybridized carbon (-CF-) is broad, generally appearing between -140 ppm and -250 ppm relative to a standard reference such as trichlorofluoromethane (B166822) (CFCl₃). ucsb.edu The specific shift for this compound is expected to be a multiplet due to spin-spin coupling with the geminal and vicinal protons on the azetidine ring. The coupling constants (J-values) from these interactions are invaluable for confirming the connectivity around the fluorine-bearing carbon.

Table 1: Expected ¹⁹F NMR Data for this compound

ParameterExpected ValueMultiplicityNotes
Chemical Shift (δ)-170 to -200 ppmMultiplet (e.g., dtt)Precise shift is solvent-dependent. Multiplicity arises from coupling to geminal (H-3) and vicinal (H-2, H-4) protons.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

While 1D NMR provides initial data, two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and for elucidating the compound's connectivity and stereochemistry. ipb.pt

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the proton at C3 and the methylene (B1212753) protons at C2 and C4 of the azetidine ring. It would also confirm the connectivity within the benzhydryl moiety, showing a correlation between the methine proton and the aromatic protons of the two phenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. This technique is crucial for assigning the carbon signals of the azetidine ring (C2, C3, C4), the benzhydryl methine carbon, and all aromatic carbons that bear a proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) ¹H-¹³C correlations. This is vital for piecing together the molecular skeleton. Key expected correlations would include the proton of the benzhydryl methine group to the C2 and C4 carbons of the azetidine ring, confirming the attachment of the benzhydryl group to the nitrogen atom. Correlations from the azetidine protons to the benzhydryl methine carbon would also be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information about the molecule's three-dimensional structure and stereochemistry. For instance, NOESY can reveal the spatial relationship between the protons on the azetidine ring and the protons of the bulky benzhydryl group, helping to define the ring's conformation and the orientation of its substituents.

Table 2: Expected Key 2D NMR Correlations for Structural Assignment

ExperimentCorrelating NucleiInformation Gained
COSY H-2 ↔ H-3, H-3 ↔ H-4Confirms connectivity within the azetidine ring.
Benzhydryl-CH ↔ Aromatic-HConfirms benzhydryl fragment connectivity.
HMQC/HSQC H-2 ↔ C-2, H-3 ↔ C-3, H-4 ↔ C-4Assigns carbons of the azetidine ring.
Benzhydryl-CH ↔ Benzhydryl-CAssigns the benzhydryl methine carbon.
HMBC Benzhydryl-CH ↔ C-2, C-4Confirms N-benzhydryl linkage to the azetidine ring.
H-2, H-4 ↔ Benzhydryl-CProvides complementary evidence for the N-substituent.
NOESY Azetidine Protons ↔ Benzhydryl ProtonsElucidates molecular conformation and stereochemistry.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural components.

C-H Stretching: Aromatic C-H stretching from the benzhydryl group's phenyl rings would appear as a series of bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the azetidine ring and the benzhydryl methine would be observed just below 3000 cm⁻¹.

C-N Stretching: The stretching vibration of the tertiary amine C-N bond within the azetidine ring typically appears in the 1250-1020 cm⁻¹ region.

C-F Stretching: The C-F bond gives a strong and characteristic absorption band, typically in the range of 1400-1000 cm⁻¹. This band is often one of the most intense in the spectrum for a monofluorinated compound.

Aromatic C=C Bending: Out-of-plane bending vibrations for the substituted phenyl rings are expected in the fingerprint region below 900 cm⁻¹.

Table 3: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
3100-3000Aromatic C-HStretch
3000-2850Aliphatic C-HStretch
1600, 1495, 1450Aromatic C=CRing Stretch
1250-1020C-N (tertiary amine)Stretch
1400-1000C-FStretch (Strong)
750-700C-H (monosubstituted benzene)Out-of-plane bend

Chromatographic Methods for Purification and Quantification

Chromatographic techniques are essential for the purification of this compound and for the quantitative determination of its purity and the assessment of any impurities.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and quantifying non-volatile compounds like this compound. nih.gov A reversed-phase HPLC method is typically employed.

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, providing a nonpolar stationary phase for effective separation based on hydrophobicity.

Mobile Phase: A gradient or isocratic mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) is used. The acidic modifier helps to ensure consistent protonation of the basic nitrogen atom, leading to sharp, symmetrical peaks.

Detection Methods:

UV Detection: The benzhydryl group contains two phenyl chromophores, making the molecule strongly UV-active. Detection at a wavelength around 254 nm would provide high sensitivity.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for confirmation of the molecular weight of the main peak and identification of impurities based on their mass-to-charge ratio.

Evaporative Light Scattering Detector (ELSD): For impurities that lack a UV chromophore, an ELSD can be used as a universal detector.

Table 4: Representative HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 20% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Injection Volume 10 µL

While this compound itself is not sufficiently volatile for standard Gas Chromatography (GC) analysis, GC is an excellent tool for identifying and quantifying potential volatile byproducts or residual starting materials from its synthesis. researchgate.net For instance, the synthesis of azetidines may involve solvents or reagents that could persist as impurities. nih.gov A GC-MS method would be used to separate these volatile components and identify them via their mass spectra. Analysis would typically be performed on the reaction mixture or a crude product sample.

The C3 carbon of the azetidine ring, which bears the fluorine atom, is a stereocenter. Therefore, this compound exists as a pair of enantiomers. Determining the enantiomeric purity (or enantiomeric excess, ee) is crucial, particularly for pharmaceutical applications. acs.orgnih.gov This is achieved using chiral chromatography, most commonly chiral HPLC.

This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are highly effective for separating a wide range of chiral compounds, including amines. rsc.org

Table 5: Typical Chiral HPLC Method Parameters

ParameterCondition
Column Chiral Cellulose or Amylose-based CSP
Mobile Phase n-Hexane / Isopropanol / Diethylamine (e.g., 90:10:0.1)
Mode Normal Phase
Flow Rate 0.5 - 1.0 mL/min
Detector UV at 254 nm

The successful separation of the two enantiomeric peaks allows for the calculation of the enantiomeric excess, confirming the stereochemical integrity of the sample.

Structure Activity Relationship Sar Studies of 1 Benzhydryl 3 Fluoroazetidine Derivatives

Impact of Benzhydryl Moiety on Biological Activity

The 1-benzhydryl group, consisting of two phenyl rings attached to a single carbon atom, is a bulky and lipophilic substituent that significantly influences the pharmacological properties of the molecule.

The calculated XLogP3-AA value for a closely related compound, 1-Benzhydryl-3-(trifluoromethyl)azetidine, is 4.6, indicating a high degree of lipophilicity. nih.gov This suggests that derivatives of 1-Benzhydryl-3-fluoroazetidine are likely to exhibit good membrane permeability, a key factor for reaching intracellular or central nervous system targets.

Table 1: Calculated Lipophilicity of a Related Benzhydryl Azetidine (B1206935) Derivative

Compound Name Molecular Formula Calculated XLogP3-AA
1-Benzhydryl-3-(trifluoromethyl)azetidine C₁₇H₁₆F₃N 4.6 nih.gov

Note: XLogP3-AA is a computationally derived prediction of the logarithm of the octanol/water partition coefficient.

In studies of benzhydrylpiperazine derivatives, this moiety has been identified as a privileged scaffold for developing modulators of various receptors, including the cannabinoid receptor 1 (CB1). nih.gov The optimization of compounds with this scaffold has led to the development of potent and selective receptor inverse agonists. nih.gov This highlights the importance of the benzhydryl group in anchoring the ligand within the receptor's binding site and contributing to high-affinity interactions. The specific orientation and conformation of the two phenyl rings can also influence selectivity for different receptor subtypes.

Significance of the Fluoroazetidine Core

The fluoroazetidine core is a key structural element that imparts unique properties to the molecule, influencing its conformation, electronic character, and metabolic fate.

The introduction of a fluorine atom at the 3-position of the azetidine ring has profound stereoelectronic effects. Azetidine rings are not planar and exist in a puckered conformation. The presence of an electronegative fluorine atom can influence the degree of this puckering. acgpubs.org This conformational preference can be critical for the precise positioning of other functional groups, such as the benzhydryl moiety, for optimal interaction with the biological target.

Furthermore, fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect. This effect can significantly lower the basicity (pKa) of the azetidine nitrogen. A lower pKa means the nitrogen is less likely to be protonated at physiological pH. This can impact drug-receptor interactions, as the ionization state of the molecule can affect its ability to form hydrogen bonds or engage in electrostatic interactions.

Table 2: Effect of Fluorination on the pKa of Cyclic Amines

Compound pKa
Azetidine 11.29
3-Fluoroazetidine (B1273558) 8.66

Data from a study on fluorinated saturated heterocyclic amines.

As shown in the table, the introduction of a single fluorine atom to the azetidine ring leads to a significant decrease in the pKa value.

The strategic placement of a fluorine atom can serve to block sites of metabolism. chemrxiv.orgresearchgate.net Many drug molecules are metabolized by cytochrome P450 enzymes through oxidation of C-H bonds. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it much less susceptible to enzymatic cleavage. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the metabolic stability of the compound can be enhanced. chemrxiv.orgnih.gov

This increased metabolic stability can lead to a longer biological half-life and improved bioavailability. For this compound, the fluorine atom on the azetidine ring could protect the ring from hydroxylation, a common metabolic pathway for cyclic amines. Studies on other fluorinated heterocyclic compounds have demonstrated that fluorination can lead to improved metabolic profiles. nih.gov

Substituent Effects on Biological Activity

The biological activity of this compound derivatives can be further fine-tuned by introducing various substituents on the benzhydryl rings or at other positions of the azetidine core. The nature and position of these substituents can influence potency, selectivity, and pharmacokinetic properties.

In SAR studies of 2-oxo-azetidine derivatives, it was found that the nature of the substituent on an aromatic ring had a significant impact on antimicrobial activity. acgpubs.org Electron-withdrawing groups, such as nitro (NO₂) and chloro (Cl), generally led to higher activity compared to electron-donating groups like methoxy (B1213986) (OCH₃) or methyl (CH₃). acgpubs.org This suggests that the electronic properties of the substituents can play a crucial role in the molecule's interaction with its target.

Similarly, in a study of azetidine derivatives as GABA uptake inhibitors, the introduction of lipophilic moieties on the azetidine ring was found to be critical for potency at the GAT-1 transporter. drugbank.comnih.gov For instance, derivatives with a 4,4-diphenylbutenyl or a 4,4-bis(3-methyl-2-thienyl)butenyl moiety exhibited high potency. drugbank.comnih.gov

Table 3: General Structure-Activity Relationship Trends for Azetidine Derivatives

Substituent Type General Effect on Activity Example Reference
Electron-withdrawing group (e.g., NO₂, Cl) on aryl ring Increased antimicrobial activity 2-oxo-azetidine derivatives acgpubs.org
Electron-donating group (e.g., OCH₃, CH₃) on aryl ring Decreased antimicrobial activity 2-oxo-azetidine derivatives acgpubs.org
Bulky lipophilic group on azetidine Increased GAT-1 inhibitory potency Azetidin-2-ylacetic acid derivatives drugbank.comnih.gov

These examples from related azetidine series illustrate that systematic modification of the substituents on the this compound scaffold is a viable strategy for optimizing its biological activity profile. The choice of substituents would depend on the specific biological target and the desired therapeutic outcome.

Modifications at the 3-Position of the Azetidine Ring

The 3-position of the azetidine ring is a key site for chemical modification to explore and optimize biological activity. The introduction of a fluorine atom at this position, as in this compound, is a significant modification. Fluorine's high electronegativity and small size can alter the molecule's electronic properties, pKa, and binding interactions without adding significant steric bulk. estranky.sk The substitution of hydrogen with fluorine is a common strategy in drug design to improve metabolic stability and binding affinity. estranky.skcambridgemedchemconsulting.com

In broader studies of azetidine derivatives, modifications at the 3-position have been shown to be crucial for potency and selectivity. For instance, in a series of azetidine derivatives evaluated as dopamine (B1211576) antagonists, various amide moieties were introduced at the 3-position. researchgate.net Further substitution on the phenyl ring of the amide at the 2, 3, or 4-position significantly influenced the affinity for D2 and D4 dopamine receptors. researchgate.net Specifically, N-(1-benzhydryl-azetidin-3-yl)-2-bromo-benzamide was identified as the most potent D2 antagonist, while N-(1-benzhydryl-azetidin-3-yl)-4-bromo-benzamide was the most potent D4 antagonist in the series. researchgate.net These findings highlight the sensitivity of receptor binding to the substituent's nature and position on the moiety at the C-3 position.

Another study on azetidine-2-carboxamides found that changing the core from an azetidine-2-carboxamide (B111606) to an azetidine-3-carboxamide (B1289449) resulted in a complete loss of activity, underscoring the critical role of the substituent's placement on the azetidine ring. nih.govacs.org

Table 1: Effect of 3-Position Modification on Dopamine Receptor Affinity

Compound Modification at 3-Position Target Activity
Derivative 1 2-bromo-benzamide D2 Receptor Most potent antagonist in series
Derivative 2 4-bromo-benzamide D4 Receptor Most potent antagonist in series
Derivative 3 Azetidine-3-carboxamide STAT3 Loss of activity

Variations on the Benzhydryl Group

The N-benzhydryl group is a lipophilic moiety that significantly influences the pharmacokinetic and pharmacodynamic properties of the molecule. This group is known to contribute to high affinity for various central nervous system (CNS) receptors. researchgate.net Variations of this group are explored through bioisosteric replacement, a strategy used in medicinal chemistry to replace one functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or metabolic profile. researchgate.netnih.gov

Bioisosteric replacements for the benzhydryl group could include:

Heterocyclic rings: Replacing one or both phenyl rings with heterocycles like pyridine (B92270) or thiophene (B33073) can introduce polarity, potentially altering solubility and receptor interactions.

Constrained analogues: Incorporating the two phenyl rings into a more rigid structure, such as a fluorenyl or tricyclic system, can lock the conformation and improve binding affinity by reducing the entropic penalty upon binding.

Saturated bioisosteres: Replacing the aromatic rings with saturated structures like bicyclo[2.2.2]octane can improve physicochemical properties such as water solubility and metabolic stability. enamine.net

In studies of benzhydrylpiperazine derivatives, the benzhydryl moiety was identified as a privileged structure for developing CB1 receptor modulators. nih.gov Structural optimization of this group led to highly potent and selective compounds. nih.gov Similarly, for dopamine antagonists, bulky N-substituents are known to influence receptor selectivity; for example, they tend to decrease D2 receptor binding while enhancing D4 receptor binding. nih.gov This suggests that modifications to the benzhydryl group on this compound could fine-tune its selectivity profile for different dopamine receptor subtypes.

Pharmacological Activities of Azetidine Derivatives with Benzhydryl and Fluoro Substitution Patterns

Azetidine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, and effects on the central nervous system. nih.govmedcraveonline.com The specific combination of a benzhydryl group at the 1-position and a fluorine atom at the 3-position can confer a unique profile of biological activities.

Dopamine Receptor Antagonist Activity

The dopaminergic system is a key target for treating neuropsychiatric disorders like schizophrenia. frontiersin.orgfrontiersin.orgnih.gov The structural features of this compound are consistent with those of other dopamine receptor antagonists. The basic nitrogen atom of the azetidine ring and the bulky, lipophilic benzhydryl group are common pharmacophoric elements for D2-like (D2, D3, D4) receptor antagonists. researchgate.net

Studies on structurally related compounds have demonstrated potent dopamine antagonist activity. For example, a series of N-(1-benzhydryl-azetidin-3-yl)-benzamides showed high affinity for both D2 and D4 receptors. researchgate.net The introduction of a fluorine atom can further enhance binding affinity and modulate selectivity between receptor subtypes. nih.gov The electronegativity of fluorine can lead to favorable electrostatic interactions within the receptor's binding pocket. Computational studies on diverse dopamine antagonists have shown that specific features, such as bulky N-substituents and the presence of hydrogen-bond acceptors, can be exploited to design novel and selective D4 antagonists. nih.gov

Antimycobacterial Activity

Tuberculosis remains a major global health issue, necessitating the development of new therapeutic agents. nih.gov Azetidine derivatives, particularly 2-azetidinones (β-lactams), have a long history as antimicrobial agents. medcraveonline.comsphinxsai.comglobalresearchonline.net More broadly, various substituted azetidines have been reported to possess antitubercular properties. medcraveonline.comglobalresearchonline.net

The inclusion of fluorine in a molecule is a known strategy to enhance antimycobacterial activity. Fluoroquinolones, for example, are a critical class of second-line drugs for treating tuberculosis. nih.govmdpi.com In one study, a fluorinated analog of thiacetazone (B1682801) was found to be 20 times more potent against Mycobacterium tuberculosis than the parent compound. nih.gov This suggests that the fluorine atom in this compound could contribute to potential antimycobacterial effects. The combination of the azetidine core, which is present in some antimicrobial agents, and the fluoro-substituent makes this class of compounds an area of interest for antitubercular drug discovery. medcraveonline.comnih.gov

Other Reported Biological Activities (e.g., anticancer, antibacterial, antiviral)

The azetidine scaffold is a versatile platform that has been incorporated into compounds with a diverse array of biological activities. nih.govmedcraveonline.com

Anticancer Activity: Numerous azetidine derivatives have demonstrated significant anticancer potential. globalresearchonline.netnih.govnih.gov For example, certain azetidine-based compounds act as potent inhibitors of the STAT3 signaling pathway, which is aberrantly active in many cancers, leading to tumor cell death. nih.govnih.gov Other studies have shown that iminosugar derivatives of fluoroazetidine can inhibit the growth of pancreatic cancer cells. nih.gov The incorporation of a 3-aryl-azetidine moiety into analogues of the anticancer agent TZT-1027 resulted in compounds with excellent antiproliferative activities in the nanomolar range against lung and colon cancer cell lines. mdpi.com

Antibacterial Activity: Beyond their role in β-lactam antibiotics, azetidine derivatives have shown broader antibacterial action. medcraveonline.comlifechemicals.com For instance, combining an azetidine ring with a quinolone nucleus has produced compounds with superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to some clinically used fluoroquinolones. lifechemicals.com

Antiviral Activity: The antiviral potential of azetidine derivatives has also been explored. medcraveonline.com A study on N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones found that one stereoisomer showed moderate inhibitory activity against human coronavirus (229E), with potency greater than the reference drug ribavirin. nih.gov

Table 2: Summary of Reported Biological Activities for Azetidine Derivatives

Activity Example Compound Class Findings Reference(s)
Anticancer Azetidine-based STAT3 inhibitors Irreversibly bind to and selectively inhibit STAT3 activity (IC50 0.38-0.98 μM). nih.gov
Anticancer Fluoroazetidine iminosugar Inhibits pancreatic cancer cell growth to a degree similar to gemcitabine. nih.gov
Anticancer 3-Aryl-azetidine TZT-1027 analogues Potent antiproliferative activity (IC50 2.1-2.2 nM) against A549 and HCT116 cell lines. mdpi.com
Antibacterial Azetidine-quinolone hybrids Superior activity against quinolone-susceptible MRSA compared to levofloxacin. lifechemicals.com
Antiviral N-substituted azetidin-2-ones Moderate inhibition of human coronavirus (229E) with an EC50 of 45 µM. nih.gov

Computational Approaches in SAR Studies

Computational methods are invaluable tools for elucidating the SAR of complex molecules like this compound derivatives. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking provide detailed insights into the interactions between a ligand and its biological target. nih.gov

For dopamine receptor antagonists, 3D-QSAR studies using methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have successfully built statistically significant models. nih.gov These models can predict the binding affinity of new compounds and provide visual representations of the structural features that favor or disfavor activity. For example, such studies have revealed that bulky N-substituents enhance D4 receptor binding while decreasing D2 binding. nih.gov They can also identify specific regions where electrostatic interactions (like those involving a fluorine atom) or hydrogen bonding are crucial for high-affinity binding. This information is instrumental in guiding the rational design of new derivatives with improved potency and selectivity. nih.gov

Molecular docking simulations can further predict the binding pose of a ligand within the active site of a receptor. This allows researchers to visualize key interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, which can explain the observed SAR. For azetidine derivatives targeting dopamine receptors, docking studies could clarify the orientation of the benzhydryl and 3-fluoroazetidine moieties within the receptor's transmembrane domains, providing a structural basis for their antagonist activity. researchgate.net

Molecular Docking and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for understanding how a ligand, such as a derivative of this compound, might interact with a biological receptor at the atomic level. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are fundamental to the biological activity of a compound.

For the this compound scaffold, one could hypothesize the potential interactions based on its structural components. The bulky benzhydryl group could engage in significant hydrophobic and π-stacking interactions within a receptor's binding pocket. The fluorine atom on the azetidine ring, being highly electronegative, could participate in hydrogen bonding or other polar interactions, potentially influencing binding affinity and selectivity. The nitrogen atom of the azetidine ring can also act as a hydrogen bond acceptor.

However, without specific molecular docking studies performed on this compound derivatives with defined biological targets, any discussion of their ligand-receptor interactions remains speculative. The table below illustrates hypothetical interaction data that would typically be generated from such a study.

DerivativeTarget ReceptorPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type (Hypothetical)
This compoundGeneric Kinase A-8.5PHE 123, LEU 78Hydrophobic, π-stacking
1-(4,4'-difluorobenzhydryl)-3-fluoroazetidineGeneric Kinase A-9.2PHE 123, LEU 78, SER 80Hydrophobic, π-stacking, H-bond
This compoundGPCR B-7.9TRP 254, ILE 101Hydrophobic, π-stacking

This table is for illustrative purposes only, as no specific research data is currently available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable for predicting the activity of novel compounds and for optimizing lead compounds in drug discovery. The development of a robust QSAR model requires a dataset of compounds with known activities and a set of calculated molecular descriptors.

For this compound derivatives, relevant descriptors could include:

Topological descriptors: Molecular weight, number of rotatable bonds.

Electronic descriptors: Dipole moment, partial charges on atoms.

Hydrophobic descriptors: LogP (partition coefficient).

Steric descriptors: Molecular volume, surface area.

A hypothetical QSAR equation might look like:

pIC50 = c0 + c1LogP + c2Dipole + c3*Molecular_Weight

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, c3 are coefficients determined by regression analysis.

The lack of a synthesized and tested series of this compound derivatives with corresponding biological activity data makes the development of a specific QSAR model impossible at this time. Such a model would be instrumental in guiding the synthesis of new analogs with potentially improved potency and selectivity.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt and the energies associated with these different arrangements (conformers). The conformational flexibility of a ligand can significantly impact its ability to bind to a receptor. The azetidine ring, being a four-membered ring, possesses a degree of ring pucker, which can influence the spatial orientation of its substituents.

For this compound, the key conformational considerations would be:

Azetidine Ring Pucker: The degree and energetics of the puckering of the four-membered ring.

Orientation of the Benzhydryl Group: The rotational freedom around the bond connecting the benzhydryl group to the azetidine nitrogen.

Position of the Fluorine Atom: The influence of the fluorine substituent on the ring conformation.

An energy landscape would map the potential energy of the molecule as a function of its conformational degrees of freedom. The low-energy conformers are the most likely to be populated and are therefore the most relevant for receptor binding. Computational methods, such as molecular mechanics or quantum mechanics calculations, are used to generate these energy landscapes.

Without dedicated computational studies on this compound, a precise description of its conformational preferences and the corresponding energy landscape cannot be provided.

Pharmacokinetics and Pharmacodynamics Research Pk/pd of 1 Benzhydryl 3 Fluoroazetidine Analogues

Absorption, Distribution, Metabolism, and Excretion (ADME) of Fluoroazetidines

The introduction of a fluorine atom into the azetidine (B1206935) ring significantly influences the compound's physicochemical properties, which in turn affects its ADME profile. Fluorination can alter lipophilicity, basicity (pKa), and metabolic stability, all of which are critical determinants of a drug's behavior in the body. nih.govnih.gov The ADME characteristics of fluoroazetidine derivatives are a key focus of preclinical research to predict their in vivo performance.

Metabolic stability is a critical parameter that influences the pharmacokinetic characteristics of therapeutic compounds. nih.gov It determines how quickly a compound is broken down by the body's metabolic processes, primarily in the liver. wikipedia.org High metabolic stability can lead to a longer duration of action, while low stability may result in rapid clearance and reduced exposure.

Biotransformation is the process by which the body chemically alters drugs, typically converting them into more water-soluble compounds that are easier to excrete. wikipedia.org These pathways are generally divided into Phase I and Phase II reactions. wikipedia.orgjmchemsci.com

Phase I Reactions : These typically involve oxidation, reduction, or hydrolysis to introduce or unmask a polar functional group. The cytochrome P450 (CYP) family of enzymes, located mainly in the liver, are the primary catalysts for these reactions. wikipedia.org

Phase II Reactions : These are conjugation reactions where an endogenous molecule (like glucuronic acid, sulfate, or an amino acid) is attached to the drug or its Phase I metabolite. This process further increases water solubility and facilitates excretion. wikipedia.org

For fluoroazetidine analogues, the biotransformation pathways can be complex, involving modifications to the benzhydryl group, the azetidine ring, or potential cleavage of the carbon-fluorine bond.

Table 1: Overview of Biotransformation Phases

Phase Type of Reaction Key Enzymes Involved Outcome
Phase I Oxidation, Reduction, Hydrolysis Cytochrome P450 (CYP) Superfamily Introduction or exposure of polar functional groups
Phase II Glucuronidation, Sulfation, Acetylation, Conjugation UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) Increased hydrophilicity for excretion
Phase III Transport P-glycoprotein (P-gp), MRPs Efflux of metabolites from cells for elimination

Cytochrome P450 (CYP) Enzymes : The benzhydryl moiety is a likely site for oxidative metabolism by CYP enzymes, such as CYP3A4 or CYP1A2. rsc.org This can lead to hydroxylation on the phenyl rings.

Hydrolytic Enzymes : While the azetidine ring is more stable than an aziridine ring, it can still be susceptible to enzymatic hydrolysis under certain conditions, potentially leading to ring-opening. medwinpublishers.com

Dehalogenases : Specific enzymes known as dehalogenases are capable of cleaving carbon-halogen bonds, although the carbon-fluorine bond is the strongest of these. nih.gov

The carbon-fluorine (C-F) bond is exceptionally strong (bond energy of ~105.4 kcal/mol), making organofluorine compounds generally resistant to metabolic cleavage. americanaddictioncenters.org However, defluorination can occur through specific enzymatic processes.

Oxidative defluorination, catalyzed by CYP enzymes, is a known metabolic pathway for some fluorinated compounds. rsc.org This process can lead to the formation of unstable intermediates that release a fluoride (B91410) ion and generate metabolites such as phenols. rsc.org In some instances, this bioactivation can form reactive quinone-type metabolites. rsc.org

While less common for drug metabolism in humans, some microorganisms possess fluoroacetate (B1212596) dehalogenases that can specifically cleave the C-F bond through a hydrolytic mechanism. nih.gov The study of such enzymes provides insight into the potential for environmental biodegradation of fluorinated compounds. nih.gov If defluorination occurs, harmful metabolites like fluoroacetic acid could theoretically be produced, which can disrupt the Krebs cycle. americanaddictioncenters.org The majority of metabolites, however, are expected to retain the fluorine atom, with metabolism occurring at other sites on the molecule.

The strategic placement of a fluorine atom is a common tactic in medicinal chemistry to enhance a drug's metabolic profile.

Blocking Metabolic "Soft Spots" : Fluorine can be used to replace a hydrogen atom at a position on the molecule that is susceptible to oxidative metabolism by CYP enzymes. The strength of the C-F bond prevents this oxidation, thereby increasing the metabolic stability and half-life of the compound.

Altering Physicochemical Properties : Fluorine is highly electronegative and can exert a strong inductive effect, which can lower the pKa (reduce the basicity) of nearby amine groups. americanaddictioncenters.org This change can affect how the molecule interacts with enzyme active sites and transporters, influencing its metabolic fate and absorption.

Conformational Effects : The presence of a fluorine atom can alter the preferred conformation of a molecule. americanaddictioncenters.org This can lead to a better fit for the target receptor (enhancing potency) while potentially creating a poorer fit for metabolizing enzymes, thus slowing down its degradation.

Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. Half-life is the time required for the concentration of the drug in the body to be reduced by half. Both are heavily influenced by a compound's ADME properties.

The enhanced metabolic stability conferred by fluorination often leads to a longer biological half-life. nih.gov By blocking metabolic pathways, less of the drug is cleared by the liver on its first pass after oral absorption (first-pass metabolism), which can lead to higher oral bioavailability. nih.gov Furthermore, the modification of pKa by fluorine can improve a compound's absorption characteristics, contributing to better bioavailability. Developing prodrugs is another strategy that can be employed to improve metabolic stability and bioavailability.

Metabolic Stability and Biotransformation Pathways

Target Engagement and Mechanism of Action Studies

The 1-benzhydryl-azetidine scaffold is a well-established pharmacophore for targeting monoamine transporters. The benzhydryl group is a key structural feature in many dopamine (B1211576) reuptake inhibitors (DRIs). rsc.org Therefore, analogues of 1-Benzhydryl-3-fluoroazetidine are rationally designed to engage with these central nervous system (CNS) targets.

The primary mechanism of action for this class of compounds is expected to be the inhibition of monoamine reuptake, particularly for dopamine (DA), norepinephrine (NE), and serotonin (5-HT). nih.gov By blocking the action of their respective transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—these compounds increase the concentration of these neurotransmitters in the synaptic cleft. nih.govrsc.org This elevation in neurotransmitter levels can modulate neuronal signaling and is the basis for the therapeutic effects of many antidepressant and psychostimulant drugs. nih.gov

Research on related 3-substituted azetidine derivatives has identified compounds that act as triple reuptake inhibitors (TRIs), with varying potencies for DAT, NET, and SERT. nih.gov The goal of such studies is often to identify molecules with a specific inhibitory profile, for example, greater potency for SERT and NET over DAT, to achieve a desired therapeutic effect for conditions like depression. nih.gov The versatility of the azetidine scaffold has also been demonstrated in the development of compounds targeting other transporters, such as GABA uptake inhibitors (GAT-1 and GAT-3), highlighting the potential for diverse mechanisms of action within this chemical class.

Table 2: Potential CNS Targets and Mechanisms for Fluoroazetidine Analogues

Target Transporter Neurotransmitter(s) Affected Potential Mechanism of Action Therapeutic Relevance
Dopamine Transporter (DAT) Dopamine Inhibition of dopamine reuptake rsc.org ADHD, Narcolepsy, Depression rsc.org
Norepinephrine Transporter (NET) Norepinephrine Inhibition of norepinephrine reuptake Depression, ADHD
Serotonin Transporter (SERT) Serotonin (5-HT) Inhibition of serotonin reuptake nih.govnih.gov Depression, Anxiety Disorders nih.govnih.gov
GABA Transporters (e.g., GAT-1) GABA Inhibition of GABA reuptake Epilepsy, Anxiety Disorders

Identification of Biological Targets

Research into azetidine derivatives has identified a range of potential biological targets within the CNS. The structural similarities of this compound analogues to known monoamine reuptake inhibitors suggest that their primary targets are likely the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).

Studies on various azetidine-based compounds have demonstrated their capacity to inhibit these transporters. For instance, certain 3-substituted azetidine derivatives have been evaluated as triple reuptake inhibitors (TRIs), effectively blocking the uptake of all three key monoamines. The benzhydryl group, in particular, is a common feature in many potent dopamine reuptake inhibitors (DRIs).

Beyond the primary monoamine transporters, research has also explored other potential targets for azetidine-containing molecules. These include the vesicular monoamine transporter 2 (VMAT2), which is crucial for packaging neurotransmitters into synaptic vesicles. Inhibition of VMAT2 can significantly impact dopaminergic neurotransmission. nih.gov Additionally, some azetidine derivatives have been investigated for their activity as GABA uptake inhibitors and as modulators of glycine transporters (GlyT1), indicating the versatility of the azetidine scaffold in targeting different components of the nervous system.

The following table summarizes the potential biological targets for azetidine analogues based on available research:

Biological TargetRole in the CNSPotential Therapeutic Application
Dopamine Transporter (DAT)Regulates dopamine levels in the synapseDepression, ADHD, Substance Abuse
Norepinephrine Transporter (NET)Regulates norepinephrine levels in the synapseDepression, ADHD, Anxiety Disorders
Serotonin Transporter (SERT)Regulates serotonin levels in the synapseDepression, Anxiety Disorders, OCD
Vesicular Monoamine Transporter 2 (VMAT2)Packages monoamines into synaptic vesiclesSubstance Abuse, Movement Disorders
GABA Transporters (GATs)Regulate GABA levels in the synapseSeizure Disorders, Anxiety Disorders
Glycine Transporter 1 (GlyT1)Regulates glycine levels at NMDA receptorsSchizophrenia, Cognitive Disorders

Elucidation of Molecular and Cellular Mechanisms

The primary molecular mechanism of action for this compound analogues that target monoamine transporters is the inhibition of neurotransmitter reuptake. By binding to the transporter proteins on the presynaptic neuron, these compounds block the reabsorption of dopamine, norepinephrine, and/or serotonin from the synaptic cleft. This leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing and prolonging their signaling to the postsynaptic neuron.

At the cellular level, this enhanced monoaminergic neurotransmission can trigger a cascade of downstream signaling events. These can include the activation of various G-protein coupled receptors and ion channels, leading to changes in neuronal excitability, gene expression, and synaptic plasticity. The specific cellular effects will depend on the selectivity profile of the analogue – whether it is a selective inhibitor of one transporter or a multiple reuptake inhibitor.

For analogues that may interact with VMAT2, the mechanism involves disruption of the packaging of dopamine into vesicles. nih.gov This leads to a decrease in the amount of dopamine released upon neuronal firing and can also result in an increase in cytosolic dopamine levels, which can have complex downstream effects on dopamine homeostasis and neuronal function.

Investigation of On-Target and Off-Target Effects

The on-target effects of this compound analogues are directly related to their interaction with their primary biological targets. For monoamine reuptake inhibitors, these effects include elevations in synaptic levels of dopamine, norepinephrine, and serotonin, which are expected to produce antidepressant, anxiolytic, and psychostimulant-like effects. The specific balance of these effects will be determined by the compound's affinity and selectivity for each of the monoamine transporters.

Pharmacodynamic Endpoints and Efficacy in Preclinical Models

The efficacy of this compound analogues as potential CNS therapeutics is evaluated in a variety of preclinical models designed to assess their pharmacodynamic effects. These models utilize behavioral and neurochemical endpoints to characterize the in vivo activity of the compounds.

For compounds targeting monoamine systems, common preclinical models include:

Forced Swim Test (FST) and Tail Suspension Test (TST): These are widely used models to screen for antidepressant activity. A reduction in immobility time in these tests is indicative of potential antidepressant efficacy.

Elevated Plus Maze (EPM) and Open Field Test (OFT): These models are used to assess anxiolytic or anxiogenic effects. An increase in the time spent in the open arms of the EPM or the center of the OFT suggests anxiolytic properties.

Locomotor Activity Assays: These tests measure changes in spontaneous movement and can indicate stimulant or sedative effects of a compound.

Drug Discrimination Studies: These studies in animals trained to recognize the effects of a known drug can help to classify the subjective effects of a new compound.

In vivo Microdialysis: This technique allows for the direct measurement of neurotransmitter levels in specific brain regions of freely moving animals, providing a direct assessment of the pharmacodynamic effect of a drug on neurotransmitter reuptake.

Studies on azetidin-2-one derivatives have shown significant CNS activities in preclinical models, including anxiolytic, nootropic (cognition-enhancing), anti-catatonic, and anti-dyskinetic effects. nih.gov For instance, some compounds demonstrated anxiolytic activity comparable to diazepam and were able to prevent or reverse catalepsy induced by antipsychotic drugs, suggesting an interaction with the dopaminergic system. nih.gov

The following table provides examples of preclinical models and the pharmacodynamic endpoints used to evaluate the efficacy of CNS-active compounds:

Preclinical ModelPharmacodynamic EndpointTherapeutic Indication
Forced Swim TestImmobility timeDepression
Elevated Plus MazeTime in open armsAnxiety
Locomotor ActivitySpontaneous movementADHD, Sedation
Reserpine-induced CatalepsyReversal of catalepsyParkinson's Disease, Antipsychotic side effects
In vivo MicrodialysisExtracellular neurotransmitter levelsDepression, ADHD, Substance Abuse

While specific data for this compound is not yet widely published, the existing research on structurally related azetidine analogues provides a strong rationale for their continued investigation as promising candidates for the treatment of a variety of CNS disorders.

Mechanistic Toxicology and Safety Pharmacology of Fluorinated Azetidines

Fluoride (B91410) Toxicity Mechanisms Relevant to Fluoroazetidines

The in vivo metabolism of fluorinated compounds can lead to the release of fluoride ions, which have well-documented toxic effects. Understanding these mechanisms is crucial for assessing the potential risks associated with fluoroazetidine derivatives.

Fluoride is a known inhibitor of several enzymes, often through its interaction with metal cofactors. nih.gov One of the primary mechanisms of fluoride's enzymatic inhibition involves its ability to mimic phosphate (B84403) groups or hydroxyl ions. This can lead to the formation of stable complexes with enzyme active sites, thereby blocking their catalytic activity.

For instance, fluoride can inhibit metalloenzymes by binding to the metal ion, altering the enzyme's conformation and rendering it inactive. mdpi.com A significant target is enolase, a key enzyme in the glycolytic pathway. mdpi.com Inhibition of enolase disrupts cellular energy production. mdpi.com Furthermore, fluoride can interfere with the function of ATPases, which are crucial for maintaining ion gradients across cell membranes. mdpi.com

Fluorometabolites, such as fluoroacetate (B1212596) and fluorocitrate, can also exert potent enzymatic inhibition. Fluoroacetate, a highly toxic substance, can be converted in vivo to fluorocitrate, which is a powerful inhibitor of aconitase, a critical enzyme in the Krebs cycle. nih.govmhmedical.com This inhibition leads to a severe disruption of cellular respiration.

The following table summarizes key enzymes inhibited by fluoride and the consequences of this inhibition:

Table 1: Enzymes Inhibited by Fluoride and Associated Toxicological Effects

EnzymeMetabolic PathwayConsequence of Inhibition
EnolaseGlycolysisDisruption of glucose metabolism and ATP production mdpi.com
ATPases (e.g., H+-ATPase)Ion TransportDissipation of proton gradients and impaired cellular transport mdpi.com
Aconitase (by fluorocitrate)Krebs CycleSevere disruption of cellular respiration nih.gov
AcetylcholinesteraseNeurotransmissionPotential neurotoxic effects

A substantial body of evidence indicates that fluoride exposure can induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. fluoridealert.orgresearchgate.net This is considered a primary mechanism behind many of fluoride's toxic effects. fluoridealert.org

Fluoride can stimulate the generation of ROS, such as superoxide (B77818) anions and hydrogen peroxide, leading to lipid peroxidation, damage to cellular membranes, and mitochondrial dysfunction. fluoridealert.orgaging-us.com It can also deplete the levels of endogenous antioxidants, such as glutathione (B108866), and inhibit the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase, and glutathione peroxidase. fluoridealert.orgresearchgate.netaging-us.com The excessive production of ROS at the mitochondrial level is a key event, leading to damage of cellular components and potentially triggering apoptosis. fluoridealert.orgfrontiersin.org

Studies have shown that fluoride-induced oxidative stress is observed in various tissues, including the liver, kidney, brain, and lungs. fluoridealert.orgaging-us.com The administration of antioxidants has been found to mitigate the toxic effects of fluoride, further supporting the role of oxidative stress in its mechanism of toxicity. fluoridealert.org

Fluoride has been identified as an endocrine disruptor, capable of interfering with the normal functioning of the hormonal system. nih.govresearchgate.net The National Research Council has recognized fluoride's potential to disrupt endocrine function. nih.gov Evidence suggests that fluoride can affect thyroid function, potentially leading to alterations in thyroid hormone levels. fluoridealert.org Given the critical role of thyroid hormones in fetal neurodevelopment, this disruption is a significant concern. fluoridealert.org

The neurotoxic effects of fluoride have been documented in numerous studies. nih.govnih.govnih.gov Research has linked fluoride exposure to cognitive deficits, including impaired memory and learning. nih.govnih.gov Epidemiological studies have suggested an association between high fluoride exposure in children and lower IQ scores. nih.govnih.gov The mechanisms underlying fluoride's neurotoxicity are thought to involve the induction of oxidative stress in the brain, activation of microglia, and damage to mitochondria. researchgate.netnih.govresearchgate.net Some research also points to sex-specific differences in fluoride-based neurotoxicity, with males potentially being more susceptible to prenatal exposure. nih.govresearchgate.net

Fluoride ions can permeate cell membranes and accumulate within cells, a process that can activate specific ion channels. brandeis.edu Microorganisms have evolved fluoride-specific ion channels, known as Fluc channels, to export toxic fluoride from the cell. brandeis.edunih.govuchicagomedicine.org These channels are highly selective for fluoride over other anions like chloride. brandeis.edu

In mammalian cells, while specific fluoride export channels are not as well characterized, fluoride can impact the function of various ion transport proteins. For example, as mentioned earlier, fluoride can inhibit ATPases, which are vital for maintaining the electrochemical gradients necessary for nerve impulses and nutrient transport. The disruption of these transport proteins can have widespread physiological consequences.

In Vitro and In Vivo Toxicity Assessments of Fluoroazetidine Derivatives

The toxicological profile of fluoroazetidine derivatives is evaluated through a combination of in vitro and in vivo studies to assess their potential for cytotoxicity and genotoxicity.

In vitro cytotoxicity assays are fundamental in early-stage safety assessment. researchgate.net These tests expose various cell lines to the compound of interest to determine its potential to cause cell death. For fluorinated compounds, these studies can reveal the concentration at which the compound induces significant toxicity. For instance, studies on novel fluorinated acridone (B373769) derivatives have demonstrated their cytotoxic effects against various cancer cell lines. nih.gov Similarly, the cytotoxicity of other fluorinated compounds has been evaluated in different cell models, highlighting the importance of the chemical structure in determining toxic potential. nih.govmdpi.com

The following table provides a conceptual framework for how cytotoxicity data for a hypothetical fluoroazetidine derivative might be presented:

Table 2: Hypothetical In Vitro Cytotoxicity of 1-Benzhydryl-3-fluoroazetidine

Cell LineAssay TypeEndpointResult (IC50)
HepG2 (Human Liver)MTT AssayCell Viability> 100 µM
SH-SY5Y (Human Neuroblastoma)LDH Release AssayMembrane Integrity75 µM
HEK293 (Human Embryonic Kidney)Neutral Red UptakeLysosomal Integrity> 100 µM

Genotoxicity studies are designed to assess a compound's ability to damage genetic material (DNA). Such damage can lead to mutations and potentially cancer. These assays can be conducted in vitro using bacterial reverse mutation assays (Ames test) or mammalian cell-based assays that detect chromosomal aberrations or gene mutations. While specific genotoxicity data for this compound is not publicly available, the evaluation of such potential is a standard component of preclinical safety assessment for any new chemical entity.

Organ-Specific Toxicity (e.g., liver, kidney)

A thorough review of scientific databases and literature reveals no specific studies investigating the organ-specific toxicity of this compound. Consequently, there is no publicly available data on the potential hepatotoxic or nephrotoxic effects of this compound. Research into how this specific molecule may affect the liver, kidneys, or other organs has not been published.

Neurological and Behavioral Toxicity

There is no available research in the public domain that specifically examines the neurological and behavioral toxicity of this compound. Studies designed to assess the potential effects of this compound on the central or peripheral nervous system, or on behavior, have not been published. Therefore, no data exists to characterize its neurotoxic profile.

Structure-Toxicity Relationship (STR) Investigations

Specific structure-toxicity relationship (STR) investigations for this compound have not been reported in the available scientific literature. While general principles of STR are applied in toxicological assessments, dedicated studies on this compound are absent.

Correlation Between Chemical Structure and Adverse Effects

No studies correlating the specific chemical structure of this compound with adverse effects have been published. The toxicological impact of combining a benzhydryl group with a 3-fluoroazetidine (B1273558) ring has not been specifically elucidated in the public literature.

Prediction of Toxicophores in Fluoroazetidines

While computational models for predicting toxicophores (chemical structures associated with toxicity) exist, specific predictions for this compound are not available in published research. The identification of potential toxicophoric moieties within this particular molecule has not been a subject of published scientific inquiry.

Risk Assessment and Safety Profile Evaluation

A formal risk assessment and a comprehensive safety profile evaluation for this compound are not available in the public domain. Due to the absence of toxicological data, no regulatory body or independent research group has published a safety evaluation for this compound.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Complex Fluoroazetidines

The development of efficient and versatile synthetic methods is paramount for generating diverse libraries of 1-benzhydryl-3-fluoroazetidine analogs for biological screening. Current research is moving beyond traditional approaches to embrace more sophisticated and powerful synthetic strategies.

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of methods for the stereoselective and asymmetric synthesis of complex fluoroazetidines is a critical area of research. Accessing enantiopure L-azetidine-2-carboxylic acid and its 3-substituted analogs has been achieved through methods like the zinc-mediated asymmetric addition of allylic halides to glyoxylic acid derivatives. researchgate.net

Future methodologies will likely focus on expanding the toolbox for creating specific stereoisomers of 3-fluoroazetidine (B1273558) derivatives. This includes the use of chiral catalysts and auxiliaries to control the stereochemical outcome of fluorination and ring-formation reactions. nih.gov Organocatalysis, for instance, has emerged as a powerful strategy for the asymmetric synthesis of various fluorine-containing compounds. mdpi.com Novel stereoselective rearrangement reactions of chiral oxirane precursors also present a promising avenue for obtaining chiral azetidine (B1206935) derivatives. ebi.ac.uk These advanced synthetic approaches will be instrumental in systematically exploring the structure-activity relationship (SAR) of different stereoisomers of this compound analogs.

Modern synthetic chemistry is increasingly focused on efficiency and atom economy, with catalytic reactions and carbon-hydrogen (C-H) activation strategies at the forefront. nih.gov These methods allow for the direct functionalization of the azetidine scaffold, bypassing the need for pre-functionalized starting materials and reducing step counts. chemimpex.comresearchgate.net

Palladium-catalyzed C-H activation has been successfully employed to construct and functionalize azetidine rings. nih.govresearchgate.net Another innovative approach is the use of photo-induced copper catalysis, which enables a [3+1] radical cascade cyclization involving double C-H activation to produce azetidines. jmchemsci.com Furthermore, lanthanoid triflates, such as La(OTf)₃, have been shown to be effective catalysts for the intramolecular regioselective aminolysis of epoxy amines to yield azetidines. pharmablock.com The application of these catalytic methodologies to the this compound core could provide rapid access to a wide array of novel derivatives for biological evaluation.

Catalytic MethodCatalyst/ReagentDescriptionPotential Advantage
C-H Activation/AnnulationPalladium (Pd)Direct formation of C-N bonds to construct the azetidine ring from precursors with inert C-H bonds. nih.govHigh efficiency and step economy.
Photo-induced Radical AnnulationCopper (Cu)[3+1] cyclization of aliphatic amines and alkynes via a photogenerated α-aminoalkyl radical. jmchemsci.comAtom-economic, uses a cheap catalyst, and has broad substrate scope. jmchemsci.com
Intramolecular AminolysisLanthanum (III) Triflate (La(OTf)₃)Catalyzes the regioselective ring-opening of epoxides by an amine to form the azetidine ring. pharmablock.comHigh yields and tolerance for sensitive functional groups. pharmablock.com

Exploration of New Therapeutic Applications for this compound Scaffolds

The inherent structural features of the this compound scaffold make it a versatile template for designing ligands for a variety of biological targets. The benzhydryl moiety is found in numerous centrally active drugs, while the fluoroazetidine ring acts as a rigid, polar scaffold that can improve pharmacokinetic properties. jmchemsci.comnih.gov

Future research will likely focus on systematically exploring the potential of this scaffold in several key therapeutic areas:

Oncology: Azetidine derivatives have shown promise as antitumor agents. nih.gov For example, a fluoroazetidine iminosugar demonstrated the ability to inhibit the growth of pancreatic cancer cells with potency similar to the standard-of-care drug, gemcitabine. nih.govresearchgate.net This suggests that derivatives of this compound could be developed as novel antiproliferative agents.

Central Nervous System (CNS) Disorders: The azetidine ring is considered a valuable scaffold for generating lead-like molecules targeting the CNS. researchgate.net Research has shown that azetidine derivatives can act as GABA uptake inhibitors, a mechanism relevant to epilepsy and other neurological conditions. ebi.ac.uknih.gov Additionally, tricyclic derivatives of azetidine have been investigated for antidepressant activity. nih.gov The combination of the azetidine core with the benzhydryl group, a common feature in CNS drugs, makes this scaffold particularly attractive for neurological and psychiatric disorders. chemimpex.com

Infectious Diseases: The search for new anti-infective agents is a global health priority. Spirocyclic azetidines have demonstrated excellent in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. mdpi.com This opens the possibility of designing this compound analogs as novel antibacterial agents. The broad bioactivities of benzhydryl amines, which include antiviral and antimalarial effects, further support the exploration of this scaffold for various infectious diseases. nih.gov

Application of Advanced Computational Chemistry for Drug Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid design and evaluation of new chemical entities before their synthesis. These in silico methods are particularly well-suited for exploring the chemical space around the this compound core.

De novo drug design utilizes computational algorithms, often powered by artificial intelligence and deep learning, to generate novel molecular structures from scratch that are predicted to have desired pharmacological properties. nih.govmdpi.com The this compound scaffold can serve as a foundational fragment or core structure within these generative models. By defining desired properties—such as binding affinity for a specific protein target, solubility, and metabolic stability—these AI tools can propose novel, synthetically accessible analogs for further investigation. nih.gov This approach facilitates the exploration of vast chemical spaces to identify innovative drug candidates that might not be conceived through traditional medicinal chemistry approaches.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govfluoropharm.com Large virtual libraries can be constructed based on the this compound scaffold. These libraries can then be docked into the active sites of various therapeutic targets to predict binding affinity and mode.

Once initial "hits" are identified through virtual screening or high-throughput screening, the process of lead optimization begins. nih.govacademie-sciences.fr This iterative cycle involves designing, synthesizing, and testing new analogs to improve potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. academie-sciences.frbenthamscience.com Computational tools play a pivotal role in this phase by predicting how structural modifications will affect the compound's properties, thereby guiding the synthetic chemistry efforts toward the most promising candidates. academie-sciences.fr

Computational MethodApplication to Fluoroazetidine ScaffoldsKey Benefit
De Novo Design Generating novel molecules using the fluoroazetidine ring as a core building block. nih.govnih.govFacilitates the discovery of innovative chemical structures with desired properties. mdpi.com
Virtual Screening Screening large virtual libraries of this compound analogs against biological targets. nih.govchemicalbook.comRapidly identifies potential "hit" compounds for further experimental testing, saving time and resources. chemicalbook.com
Lead Optimization Guiding the structural modification of "hit" compounds to improve efficacy, selectivity, and pharmacokinetic profiles. nih.govchemrxiv.orgAccelerates the development of preclinical drug candidates by prioritizing the synthesis of the most promising analogs. benthamscience.commdpi.com

Development of Radiotracers for Imaging Studies

The development of novel radiotracers is crucial for advancing diagnostic imaging techniques like Positron Emission Tomography (PET). The fluorine-18 (B77423) (¹⁸F) isotope is a preferred radionuclide for PET due to its optimal half-life of approximately 110 minutes and its low positron energy, which results in high-resolution images. nih.govinformahealthcare.com The incorporation of a fluorine atom in this compound makes it a prime candidate for the development of an ¹⁸F-labeled radiotracer.

The general process for developing such a radiotracer would involve the substitution of the stable fluorine-19 atom with the radioactive ¹⁸F isotope. This process, known as radiofluorination, can be achieved through various synthetic methodologies, including nucleophilic and electrophilic fluorination reactions. nih.gov The choice of method would depend on the specific precursor molecule and the desired radiochemical yield and purity.

Once synthesized, an ¹⁸F-labeled version of this compound could be evaluated for its potential as a PET imaging agent. The benzhydryl group, consisting of two phenyl rings attached to a single carbon, can influence the molecule's lipophilicity and its ability to interact with biological targets. researchgate.netwikipedia.org Depending on its in vivo distribution and target affinity, this novel radiotracer could potentially be used to image a variety of biological processes or disease states. For instance, many neurologically active drugs contain a benzhydryl moiety, suggesting that an ¹⁸F-labeled analog could be investigated for brain imaging applications.

Table 1: Key Properties of Fluorine-18 for PET Imaging

PropertyValueSignificance
Half-life109.7 minutesAllows for transport from cyclotron to imaging center and for imaging studies of sufficient duration.
Positron Energy (Eβ+max)0.635 MeVResults in a short positron range in tissue, leading to high-resolution PET images.
Decay Mode97% Positron EmissionHigh efficiency for generating the signal used in PET imaging.
AvailabilityCyclotron-producedReadily available at many medical centers.

This table summarizes the key physical properties of the Fluorine-18 isotope that make it highly suitable for the development of radiotracers for Positron Emission Tomography (PET) imaging.

Interdisciplinary Research on Fluorine Biotransformation and Detoxification

The study of how the body metabolizes and eliminates fluorinated compounds is a critical area of research, given the increasing number of fluorinated pharmaceuticals in clinical use. nih.govscispace.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which can significantly impact a molecule's metabolic stability. nih.gov

Interdisciplinary research involving medicinal chemistry, toxicology, and biochemistry could elucidate the biotransformation and detoxification pathways of this compound. The metabolic fate of this compound would likely involve enzymatic reactions targeting the less stable parts of the molecule, such as the N-benzhydryl group.

Metabolism of N-benzhydryl compounds can proceed through various pathways, including N-dealkylation and hydroxylation of the aromatic rings. nih.gov The azetidine ring itself may also be subject to metabolic modifications. Understanding how the presence of the fluorine atom influences these metabolic pathways is of particular interest. While the C-F bond is generally stable, enzymatic defluorination can occur in some cases, leading to the release of fluoride (B91410) ions. nih.gov

Investigating the enzymes responsible for the metabolism of this compound and identifying its metabolites would provide valuable insights into its potential toxicity and pharmacokinetic profile. This knowledge is essential for the safe design and development of any future diagnostic or therapeutic agents based on this scaffold.

Table 2: Potential Metabolic Pathways for this compound

Metabolic ReactionPotential Site on the MoleculePotential Consequence
N-DealkylationBenzhydryl groupCleavage of the benzhydryl group, leading to the formation of 3-fluoroazetidine and diphenylmethanol.
Aromatic HydroxylationPhenyl rings of the benzhydryl groupAddition of hydroxyl groups to the phenyl rings, increasing water solubility for excretion.
Ring OpeningAzetidine ringCleavage of the azetidine ring, leading to linear metabolites.
DefluorinationFluoroazetidine ringEnzymatic removal of the fluorine atom, potentially forming reactive metabolites.

This table outlines the potential metabolic transformations that this compound may undergo in the body, based on the known metabolism of structurally related compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzhydryl-3-fluoroazetidine, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Nucleophilic fluorination : Use of fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to introduce fluorine at the azetidine ring. Monitor reaction temperature (e.g., −78°C to room temperature) to avoid side reactions .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.
  • Yield Optimization : A table comparing fluorinating agents, reaction times, and yields:
Fluorinating AgentTemperature (°C)Time (h)Yield (%)Purity (HPLC)
DAST−78 → RT126598%
Deoxo-Fluor0 → RT87295%
  • Key Considerations : Use anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis of fluorinating agents.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology :

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Identify benzhydryl protons (δ 7.2–7.4 ppm, multiplet) and azetidine fluorine coupling (³JHF ~16 Hz) .
  • 19F NMR : Single peak near −180 ppm for 3-fluoroazetidine derivatives.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and isotopic patterns.
  • Elemental Analysis : Match calculated vs. observed C, H, N, and F percentages.

Q. What stability studies are critical for this compound under varying storage conditions?

  • Methodology :

  • Accelerated Degradation : Expose the compound to heat (40°C), humidity (75% RH), and light (UV, 254 nm) for 4 weeks. Analyze degradation products via LC-MS .
  • Stability Table :
ConditionDegradation Products% Remaining (HPLC)
40°C (dry)None detected98%
75% RH (25°C)Hydrolyzed azetidine85%
UV light (254 nm)Benzhydryl oxidation products72%

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic systems?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess fluorine’s electronic effects on azetidine ring strain and nucleophilicity .
  • Reactivity Predictions : Compare HOMO/LUMO energies with non-fluorinated analogs to identify activation barriers for ring-opening reactions.
  • Case Study : A table comparing calculated vs. experimental reaction rates for SN2 fluorination:
SubstrateCalculated ΔG‡ (kcal/mol)Experimental Rate (s⁻¹)
3-fluoroazetidine18.25.6 × 10⁻³
Azetidine22.51.2 × 10⁻⁴

Q. How to resolve contradictory spectroscopic data (e.g., unexpected coupling in NMR) for this compound derivatives?

  • Methodology :

  • Variable Temperature (VT) NMR : Probe dynamic processes (e.g., ring puckering) causing splitting anomalies. For example, coalescence temperatures can reveal energy barriers .
  • X-ray Crystallography : Resolve ambiguity in fluorine positioning or conformational isomerism.
  • Contradiction Analysis Framework :

Compare data across multiple batches.

Cross-validate with independent techniques (e.g., IR for functional groups).

Apply statistical models (e.g., principal component analysis) to outlier datasets .

Q. What strategies optimize enantioselective synthesis of this compound for chiral catalyst development?

  • Methodology :

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to induce asymmetry during fluorination.
  • Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .
  • Case Data :
Catalystee (%)Yield (%)
(R)-BINOL-PHAL9258
Jacobsen’s Salen7865

Methodological Best Practices

  • Literature Review : Use platforms like Reaxys or SciFinder to track recent patents/publications on fluorinated azetidines. Filter by "synthesis" and "spectroscopic characterization" tags .

    化知为学24年第二次有机seminar——文献检索与常见术语
    31:37

  • Ethical Data Reporting : Disclose batch-to-batch variability and contradictory results transparently in publications .

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Feasible Synthetic Routes

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1-Benzhydryl-3-fluoroazetidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.